molecular formula C16H24N6OS B6981060 N-[1-(5-methylthiophen-3-yl)propyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperazine-1-carboxamide

N-[1-(5-methylthiophen-3-yl)propyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperazine-1-carboxamide

Cat. No.: B6981060
M. Wt: 348.5 g/mol
InChI Key: SDUVLWPQJMQSBU-UHFFFAOYSA-N
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Description

N-[1-(5-methylthiophen-3-yl)propyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperazine-1-carboxamide is a complex organic compound that features a combination of thiophene, triazole, and piperazine moieties

Properties

IUPAC Name

N-[1-(5-methylthiophen-3-yl)propyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6OS/c1-4-14(13-9-12(2)24-10-13)18-16(23)22-7-5-21(6-8-22)15-19-17-11-20(15)3/h9-11,14H,4-8H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUVLWPQJMQSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CSC(=C1)C)NC(=O)N2CCN(CC2)C3=NN=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-methylthiophen-3-yl)propyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Thiophene Moiety: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

    Attachment of the Propyl Chain: The propyl chain can be introduced via alkylation reactions using appropriate alkyl halides.

    Synthesis of the Triazole Ring: The triazole ring is often formed through the cyclization of hydrazine derivatives with carboxylic acids or their derivatives.

    Formation of the Piperazine Ring: Piperazine can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Final Coupling Reaction: The final step involves coupling the thiophene, triazole, and piperazine moieties under appropriate conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, given its ability to interact with different biomolecules.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules, serving as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-[1-(5-methylthiophen-3-yl)propyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperazine-1-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The triazole ring is known for its ability to bind to metal ions, which could be a part of its mechanism in biological systems. The piperazine ring can interact with various neurotransmitter receptors, potentially influencing neurological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(5-methylthiophen-3-yl)ethyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperazine-1-carboxamide: Similar structure but with an ethyl chain instead of a propyl chain.

    N-[1-(5-methylthiophen-3-yl)propyl]-4-(4-ethyl-1,2,4-triazol-3-yl)piperazine-1-carboxamide: Similar structure but with an ethyl group on the triazole ring.

    N-[1-(5-methylthiophen-3-yl)propyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carboxamide: Similar structure but with a piperidine ring instead of a piperazine ring.

Uniqueness

The uniqueness of N-[1-(5-methylthiophen-3-yl)propyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperazine-1-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties not found in the similar compounds listed above.

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